Product packaging for Butoxymethanol(Cat. No.:CAS No. 3085-35-6)

Butoxymethanol

Cat. No.: B13789184
CAS No.: 3085-35-6
M. Wt: 104.15 g/mol
InChI Key: CRHLZRRTZDFDAJ-UHFFFAOYSA-N
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Description

Butoxymethanol, with the CAS registry number 3085-35-6, is an organic compound defined by the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol . Its structure can be represented by the canonical SMILES string CCCCOCO . This compound is also known under several synonyms, including 1-Butoxymethanol and butoxy methanol . Available as a liquid, this compound is identified for use as a processing aid in petroleum production, specifically in oil and gas drilling, extraction, and support activities . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B13789184 Butoxymethanol CAS No. 3085-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3085-35-6

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

butoxymethanol

InChI

InChI=1S/C5H12O2/c1-2-3-4-7-5-6/h6H,2-5H2,1H3

InChI Key

CRHLZRRTZDFDAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCO

Origin of Product

United States

Synthetic Methodologies and Process Intensification for 2 Butoxyethanol

Established and Novel Catalytic Pathways for 2-Butoxyethanol (B58217) Synthesis

The production of 2-Butoxyethanol is primarily achieved through two main chemical reactions: the ethoxylation of butanol with ethylene (B1197577) oxide and the etherification of butanol with 2-chloroethanol. persistencemarketresearch.comatamankimya.com These methods have been the cornerstone of industrial production for over half a century. atamankimya.com

Ethoxylation Reactions of Alcohols (e.g., Butanol with Ethylene oxide)

The most prevalent industrial method for synthesizing 2-Butoxyethanol is the ethoxylation of n-butanol with ethylene oxide. atamankimya.comatamanchemicals.comatamanchemicals.com This reaction involves the catalyzed addition of ethylene oxide to n-butanol. atamanchemicals.com The general chemical equation for this process is:

C₂H₄O + C₄H₉OH → C₄H₉OC₂H₄OH atamanchemicals.com

This process is typically conducted in the presence of a catalyst. atamankimya.comesig.org The choice of catalyst and reaction conditions is crucial as it influences the product distribution. If the ratio of ethylene oxide to n-butanol is greater than one, the reaction can also yield di- and tri-ethylene glycol monoethers. atamankimya.comesig.org Consequently, the desired 2-Butoxyethanol must often be separated from these higher glycol ethers through fractional distillation. esig.orgindustrialchemicals.gov.au

A common catalyst used in this process is potassium hydroxide (B78521) (KOH). reddit.com The mechanism involves the deprotonation of butanol by KOH to form the more nucleophilic butoxide anion. This anion then attacks the electrophilic ethylene oxide, leading to the formation of 2-butoxyethoxide, which is subsequently protonated. reddit.com

Etherification Routes (e.g., Butanol with 2-Chloroethanol)

An alternative synthetic route to 2-Butoxyethanol is the etherification of butanol with 2-chloroethanol. atamankimya.comatamanchemicals.comwikipedia.orgcamachem.com This method, while also established, is less common than the ethoxylation route. esig.org The reaction involves the direct alkylation of butanol, often facilitated by a base like sodium hydroxide. esig.org

Application of Heterogeneous Catalysis in 2-Butoxyethanol Production (e.g., Nanostructured Catalysts, Amberlyst-15)

Recent research has focused on the application of heterogeneous catalysts to improve the synthesis of 2-Butoxyethanol, aiming for higher selectivity and more environmentally friendly processes.

Nanostructured Catalysts: Engineered nanostructured materials, such as metal nanoparticles supported on nanoporous metal oxides, are being explored as highly active and selective heterogeneous catalysts. nih.gov These materials offer good stability and recyclability. nih.gov For instance, layered double hydroxides (LDHs) have shown promise as efficient and selective catalysts for the synthesis of glycol ethers. researchgate.net Specifically, Mg/Al/V mixed oxides derived from hydrotalcites have demonstrated extremely high activity in the alkoxylation of n-butanol with ethylene oxide, achieving up to 100% conversion in batch reactions with higher selectivity towards the monoglycol adduct compared to industrial catalysts. researchgate.net

Amberlyst-15: Amberlyst-15, a solid acid catalyst, is known for its stability, reusability, and non-toxic nature, making it an attractive option for green chemistry applications. organic-chemistry.org It has been effectively used in various organic syntheses. organic-chemistry.orgum.edu.mtcu.edu.eg While direct research on Amberlyst-15 for 2-Butoxyethanol synthesis is not extensively detailed in the provided context, its properties make it a candidate for optimizing etherification and ethoxylation reactions by providing a solid acid surface to facilitate the reactions, potentially leading to easier separation and catalyst recycling. organic-chemistry.orgcu.edu.eg

Optimization Strategies for Yield and Selectivity in 2-Butoxyethanol Synthesis

Optimizing the yield and selectivity of 2-Butoxyethanol synthesis is a key focus of industrial and academic research. The primary challenge in the dominant ethoxylation process is to minimize the formation of higher-order glycol ethers like diethylene glycol monobutyl ether and triethylene glycol monobutyl ether. esig.org

Key strategies for optimization include:

Molar Ratio Control: The molar ratio of the reactants, specifically ethylene oxide to n-butanol, is a critical parameter. esig.org Maintaining a ratio of less than or equal to one favors the production of the desired mono-ethylene glycol ether. atamankimya.comesig.org

Catalyst Selection: The choice of catalyst significantly impacts selectivity. As mentioned, novel heterogeneous catalysts like modified LDHs have shown superior selectivity compared to traditional homogeneous catalysts. researchgate.net The use of specific catalysts can help steer the reaction towards the desired product and minimize byproducts. nih.govrsc.org

Reaction Conditions: Temperature and pressure are crucial variables that need to be carefully controlled. mdpi.com For instance, in related carbonation reactions, elevated temperatures improved conversion but decreased selectivity due to the promotion of side reactions. mdpi.com Similar principles apply to ethoxylation, where optimizing these conditions is essential for maximizing the yield of 2-Butoxyethanol.

Catalyst Synthesis and Modification: The preparation method of the catalyst can influence its stability and performance. nih.gov Techniques like varying the support material (e.g., carbon, TiO₂, ZrO₂) or modifying the catalyst with promoters can enhance both stability and selectivity. nih.gov

Below is a data table summarizing the influence of different catalysts on the synthesis of 2-Butoxyethanol.

CatalystReactantsKey FindingsReference
Potassium Hydroxide (KOH)n-Butanol + Ethylene OxideActs as a homogeneous catalyst, deprotonating butanol to initiate the reaction. reddit.com
Mg/Al/V mixed oxides (from hydrotalcites)n-Butanol + Ethylene OxideHeterogeneous catalyst achieving up to 100% conversion with high selectivity for the mono-glycol adduct. researchgate.net

Advanced Reaction Engineering and Continuous Processing for 2-Butoxyethanol (Research Perspective)

The future of 2-Butoxyethanol production lies in the adoption of advanced reaction engineering principles and continuous processing technologies. These approaches aim to enhance efficiency, reduce costs, and improve the environmental footprint of the synthesis process.

Continuous Processing: Continuous or flow chemistry offers several advantages over traditional batch processing. A continuous process, often carried out in a sealed system, allows for better control over reaction parameters, leading to more consistent product quality. industrialchemicals.gov.au The use of fixed-bed reactors with heterogeneous catalysts is a key aspect of this approach. mpg.de This setup facilitates easier product separation and catalyst recycling, which is a significant advantage of heterogeneous catalysis. acs.org

Process Intensification: Reactive distillation is a prime example of process intensification that could be applied to 2-Butoxyethanol synthesis. This technique combines reaction and distillation in a single unit. cu.edu.eg In the context of the ethoxylation reaction, this would allow for the continuous removal of the 2-Butoxyethanol product as it is formed, shifting the equilibrium to favor further product formation and preventing the subsequent reactions that lead to di- and tri-ethylene glycol ethers. This can significantly increase the reaction rate and conversion. cu.edu.eg

Advanced Catalyst Design: The development of nanostructured catalysts with precisely controlled interfaces is a promising area of research. acs.org The interface between different catalytic materials can create unique active sites that enhance reaction rates and selectivity. nih.govacs.org For example, designing tandem catalysts where multiple reaction steps occur sequentially on a single catalyst particle could streamline the synthesis process. acs.org

Research into these advanced methodologies will be crucial for developing more sustainable and economically viable processes for the large-scale production of 2-Butoxyethanol.

Elucidation of Reaction Mechanisms and Kinetics of 2 Butoxyethanol Transformations

Mechanistic Investigations of 2-Butoxyethanol (B58217) Formation Reactions

2-Butoxyethanol is a glycol ether synthesized through chemical reactions. lookchem.comatamankimya.com A primary industrial production method involves the reaction of an alcohol with ethylene (B1197577) oxide. cdc.gov Specifically, 2-butoxyethanol is typically produced by reacting ethylene oxide with n-butyl alcohol. lookchem.comcdc.gov Another, less common, synthesis route is the reaction of ethylene glycol with dibutyl sulfate. cdc.gov

The compound also serves as a chemical intermediate for producing other substances. For instance, it is a starting material for the synthesis of 2-butoxyethanol acetate (B1210297) and in the production of plasticizers through its reaction with phthalic anhydride. atamankimya.com It is also used to form esters of various acids, including acetic, adipic, and phosphoric acids. iarc.fr

Kinetics and Thermodynamics of Reactions Involving 2-Butoxyethanol

The study of how 2-butoxyethanol reacts, including the speed of these reactions (kinetics) and the energy changes involved (thermodynamics), is crucial for understanding its behavior. The primary metabolic pathway for 2-butoxyethanol involves oxidation. who.int In mammals, this occurs via alcohol and aldehyde dehydrogenases, which convert it first to 2-butoxyacetaldehyde and then to 2-butoxyacetic acid, its main metabolite. who.intnih.gov

Oxidation Reactions and Rate Law Determination (e.g., with Vanadium(V), Nitrate (B79036) Radical)

The oxidation of 2-butoxyethanol has been studied with various oxidizing agents, and the rates of these reactions have been determined.

Oxidation with Vanadium(V): While specific kinetic studies on the direct oxidation of 2-butoxyethanol by Vanadium(V) are not extensively detailed in the provided results, the general chemistry of Vanadium(V) as an oxidizing agent is well-established. In acidic solutions, the active form of Vanadium(V) depends on the acid type and concentration. researchgate.net For many oxidation reactions, the process shows a first-order dependence on the concentration of Vanadium(V). researchgate.net The oxidation state of vanadium in minerals can be +3, +4, or +5, with the pentavalent state (+5) being the most common in the environment. who.int

Reaction with Nitrate Radical (NO₃•): The reaction of 2-butoxyethanol with the nitrate radical (NO₃•) in the gas phase is an important atmospheric transformation process. The bimolecular rate coefficient for this reaction was measured at 297 K and 1 atmosphere of pressure using a relative rate technique. The determined value for the rate coefficient (kNO₃• + 2-butoxyethanol) is (2.7 ± 0.7) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net However, other estimations suggest that the reaction rates of 2-butoxyethanol with nitrate radicals are generally too slow to be a significant degradation pathway in the atmosphere compared to its reaction with hydroxyl radicals. cdc.gov

A study on the alkaline fading of crystal violet in a 2-butoxyethanol and water solution demonstrated that the reaction follows first-order kinetics with respect to both the hydroxide (B78521) ion and crystal violet. researchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is key to elucidating its mechanism.

Reaction Intermediates:

Oxidation: During the metabolic oxidation of 2-butoxyethanol, 2-butoxyacetaldehyde is a key intermediate that forms before being further oxidized to 2-butoxyacetic acid. cdc.govnih.gov

Reaction with Nitrate Radical: The gas-phase reaction of 2-butoxyethanol with the nitrate radical yields several products, indicating the formation of various intermediates. Observed products include butoxyacetaldehyde (B1201794), hydroxyacetaldehyde, 3-hydroxypropanal, 4-hydroxybutanal, and nitrated organic compounds like 4-(2-oxoethoxy)butan-2-yl nitrate. nih.govresearchgate.net

Reaction with Hydroxyl Radical: In the atmosphere, the reaction of 2-butoxyethanol with hydroxyl (OH) radicals is a major degradation pathway. cdc.gov The initial step involves the abstraction of a hydrogen atom, leading to the formation of various carbon-centered radicals. These radicals then react with oxygen to form peroxy radicals. nauka.gov.pl The subsequent reactions of these peroxy radicals lead to the formation of stable products like n-butyl formate, butoxyacetaldehyde, and propanal. canada.capsu.edu

Transition States: A transition state is a high-energy, short-lived configuration of atoms that occurs as reactants transform into products. solubilityofthings.com It represents the energy barrier that must be overcome for the reaction to proceed. solubilityofthings.comgithub.io These states cannot be isolated but are characterized computationally and through kinetic analysis. solubilityofthings.com For complex reactions like the thermal degradation of related glycol ethers (e.g., 2-ethoxyethanol), multiple transition states corresponding to different degradation pathways have been identified through computational studies. researchgate.netnih.gov These studies use methods like intrinsic reaction coordinate (IRC) calculations to confirm that a calculated transition state structure connects the reactants and products on the potential energy surface. github.io

Chemical Degradation Pathways and Mechanisms (e.g., in the presence of Semiconductor Particles)

2-Butoxyethanol degrades in the environment through several pathways. In the atmosphere, it decomposes within days by reacting with oxygen radicals. atamanchemicals.comwikipedia.org

A significant pathway for degradation is through photocatalysis in the presence of semiconductor particles. Studies have shown that the photodegradation of 2-butoxyethanol is rapid and effective when semiconductor particles like titanium dioxide (TiO₂) are present. cdc.gov This process leads to the quantitative formation of carbon dioxide. cdc.gov Disposal of 2-butoxyethanol has been shown to be faster in the presence of these semiconductor particles. atamanchemicals.comatamankimya.com An iodine-doped organic polymer, polyphenylacetylene, can also catalyze the photooxidation of 2-butoxyethanol. cdc.gov

In soil and water, 2-butoxyethanol undergoes biodegradation with an estimated half-life of one to four weeks. atamanchemicals.comwikipedia.org Bacterial degradation has been shown to proceed via oxidation to 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. nih.gov

Catalytic Effects on 2-Butoxyethanol Reactivity and Selectivity

Catalysts can significantly alter the rate and outcome of chemical reactions involving 2-butoxyethanol, a concept known as chemoselectivity. rsc.org The choice of catalyst, solvent, and temperature can direct a reaction towards a desired product. rsc.org

Oxidation Catalysis: Catalytic oxidation is an effective method for treating emissions of volatile organic compounds (VOCs) like 2-butoxyethanol. mdpi.com Vanadium phosphorus oxide (VPO) catalysts, for example, are used in oxidation reactions, and their activity and selectivity are highly dependent on their precise composition, such as the phosphorus-to-vanadium ratio. acs.org

Synthesis Reactions: In synthesis reactions where 2-butoxyethanol is used as a reagent, catalysts play a critical role. For instance, Lewis acids like tin(IV) chloride (SnCl₄) and aluminum chloride (AlCl₃) have been studied as catalysts. An AlCl₃ complex with 2-butoxyethanol was used in the reaction of epichlorohydrin (B41342) with 2-ethylhexanol. researchgate.net

Hydrogenolysis: Catalyst compositions containing palladium and nickel on alumina (B75360) supports have been shown to be selective for the vapor-phase hydrogenolysis of related cyclic compounds to produce hydroxy ether products. lookchem.com

The table below summarizes the key compounds mentioned in this article.

Theoretical and Computational Chemistry of 2 Butoxyethanol

Quantum Chemical Investigations of 2-Butoxyethanol (B58217) Molecular and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of the 2-butoxyethanol molecule, stemming from its electron distribution and potential energy surface.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species.

For 2-butoxyethanol, a molecule containing both ether and alcohol functional groups, the HOMO is generally associated with the non-bonding lone pair electrons of the two oxygen atoms. The LUMO, conversely, is typically an anti-bonding sigma orbital (σ*) associated with the C-O or O-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic excitation.

Quantum chemical calculations are employed to determine the precise energy levels and spatial distributions of these orbitals. These calculations also provide a quantitative measure of the charge distribution across the molecule. Due to the high electronegativity of the oxygen atoms, significant partial negative charges are localized on them, while the adjacent carbon and hydrogen atoms bear partial positive charges. This charge separation results in a considerable dipole moment and governs the molecule's polar interactions.

Table 1: Conceptual Frontier Molecular Orbital Characteristics for 2-Butoxyethanol

OrbitalDescriptionImplication for Reactivity
HOMO Highest Occupied Molecular Orbital; primarily localized on oxygen lone pairs.Site of interaction with electrophiles; susceptible to oxidation.
LUMO Lowest Unoccupied Molecular Orbital; likely a σ* anti-bonding orbital.Site of interaction with nucleophiles; pathway for bond cleavage.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Influences chemical reactivity and electronic transitions.

The structural flexibility of 2-butoxyethanol, arising from rotation around its multiple single bonds, gives rise to a complex potential energy surface with numerous conformational isomers. Computational methods, such as ab initio and Density Functional Theory (DFT), are used to locate the stable conformers and determine their relative energies. uc.ptrsc.org

Studies have revealed that the conformational landscape of 2-butoxyethanol is significantly influenced by weak intramolecular interactions. uc.pt Specifically, attractive CH···O interactions can lead to the formation of stable, five-membered ring-like structures, which preferentially stabilize gauche arrangements along the carbon backbone. uc.pt An intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen is also a key stabilizing feature in certain conformers. nih.gov

A detailed conformational analysis identified a landscape of different structures with varying energies. researchgate.net The most stable conformer accounts for a significant portion of the molecular population at room temperature. For instance, at a temperature of 493 K, the most stable conformer has a calculated population of approximately 73%. researchgate.net The second most stable conformer has a relative energy of 8.12 kJ mol⁻¹, corresponding to a much lower population of about 10%. researchgate.net Other conformers possess relative energies greater than 11 kJ mol⁻¹. researchgate.net Further analysis has shown that the three most stable conformers of 2-butoxyethanol (designated tgttgg', tg'ttgg', and ttttgg') collectively account for 71% of the total population under certain conditions. uc.pt

Table 2: Energetic Profile of 2-Butoxyethanol Conformers

ConformerRelative Energy (kJ mol⁻¹)Population (at 493 K)Key Stabilizing Features
Most Stable 0.00~73% researchgate.netOptimal balance of steric and electronic interactions.
Second Most Stable 8.12 researchgate.net~10% researchgate.netIntramolecular hydrogen bonding and/or CH···O contacts.
Other Low-Energy Conformers >11.00 researchgate.net<17% (combined)Various gauche and trans arrangements.

Computational Modeling of Reaction Pathways Involving 2-Butoxyethanol

Computational modeling allows for the exploration of reaction mechanisms, providing a molecular-level picture of chemical transformations.

The reactivity of 2-butoxyethanol can be predicted by computationally modeling its reactions with other chemical species and locating the associated transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

A notable example is the computational study of the gas-phase reaction between 2-butoxyethanol and the nitrate (B79036) radical (NO₃•), a key atmospheric oxidant. researchgate.net In this reaction, the radical can abstract a hydrogen atom from various C-H bonds within the 2-butoxyethanol molecule. By calculating the transition state for each potential abstraction site, researchers can determine the activation energy for each pathway. The pathway with the lowest activation energy is the most favorable, thus predicting the reaction's selectivity. For the reaction with the nitrate radical, calculations can help elucidate whether abstraction is more likely to occur on the butoxy group or the ethoxy group, leading to the formation of specific products like butoxyacetaldehyde (B1201794). researchgate.net The bimolecular rate coefficient for this reaction has been measured at (2.7 ± 0.7) × 10⁻¹⁵ cm³molecule⁻¹s⁻¹. researchgate.net

Table 3: Example of a Modeled Reaction Pathway for 2-Butoxyethanol

ReactantsRadical SpeciesPredicted Major ProductComputational Method
2-ButoxyethanolNO₃• researchgate.netButoxyacetaldehyde researchgate.netRelative Rate Technique; Transition State Calculations.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.netgithub.io This analysis maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface.

The IRC analysis serves two main purposes. First, it confirms that the identified transition state is indeed the correct one for the reaction of interest, as it must smoothly connect the reactant and product states. Second, it provides a detailed profile of the reaction's energy landscape. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). This energy barrier is a crucial parameter, as it directly governs the reaction rate according to the Arrhenius equation. By comparing the activation barriers for competing reaction pathways, a quantitative prediction of product ratios can be made.

Table 4: Components of a Reaction Coordinate Analysis

ComponentDescriptionInformation Yielded
Reactant Complex The initial, stable arrangement of reacting molecules.The starting energy of the reaction pathway.
Transition State (TS) The maximum energy point along the minimum energy path.Geometry of the activated complex.
Product Complex The final, stable arrangement of the product molecules.The final energy of the reaction pathway.
Energy Barrier (Ea) The energy difference between the reactant complex and the transition state.Determines the reaction rate and kinetic feasibility.
Reaction Energy (ΔEr) The overall energy difference between the products and the reactants.Indicates if the reaction is exothermic or endothermic.

Molecular Dynamics Simulations of 2-Butoxyethanol in Complex Chemical Environments (e.g., Solvent Effects, Intermolecular Interactions)

While quantum chemistry is ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of large ensembles of molecules, such as 2-butoxyethanol in a solvent. rsc.org These simulations model the movements of atoms over time based on a classical force field, providing insights into bulk properties, intermolecular forces, and dynamic processes. nih.govrsc.org

MD simulations have been extensively used to study aqueous solutions of 2-butoxyethanol, revealing a tendency for self-aggregation. nih.govsemanticscholar.org At low concentrations, 2-butoxyethanol molecules are fully hydrated, but as the concentration increases (e.g., to a mole fraction X(BE) of approximately 0.02), they begin to form micelle-like aggregates. nih.gov This aggregation is driven by hydrophobic interactions between the butyl chains of the molecules. The simulations require large system sizes (e.g., 32,000 molecules) to accurately capture the formation of these large aggregates. nih.gov

These simulations also allow for the detailed study of intermolecular interactions. The potential of mean force (PMF) between two 2-butoxyethanol molecules can be calculated to quantify the effective interaction in a solvent. rsc.orgresearchgate.net Studies have investigated these interactions using various force fields, such as CHARMM and TraPPE, to ensure the robustness of the results. nih.govrsc.org Furthermore, MD simulations confirm the persistence of the intramolecular hydrogen bonds that are predicted by quantum chemical calculations, showing how the solvent environment modulates the conformational preferences of the molecule. nih.gov Investigations in non-aqueous solvents like n-hexane have also been performed, highlighting the competition between intra- and intermolecular hydrogen bonding. acs.org

Table 5: Summary of Molecular Dynamics Simulation Studies of 2-Butoxyethanol

System StudiedForce Fields UsedKey Findings
2-Butoxyethanol in Water nih.govOPLS-AA, CHARMM-based nih.govFormation of micelle-like aggregates at X(BE) ≈ 0.02; evidence of microheterogeneity. nih.gov
2-Butoxyethanol in Water rsc.orgCHARMM-AA/TIP3P, TraPPE-UA/TIP4P-2005 rsc.orgQuantification of the potential of mean force (PMF); analysis of water-mediated hydrophobic interactions. rsc.org
2-Butoxyethanol in n-Hexane acs.orgLattice-fluid-hydrogen-bonding theory acs.orgCompetition between intramolecular and intermolecular hydrogen bonds; steric hindrance effects. acs.org

Development of Structure-Reactivity Relationships from Computational Data

The development of structure-reactivity relationships (SRRs) and quantitative structure-activity relationships (QSARs) is a cornerstone of computational chemistry, enabling the prediction of a molecule's chemical behavior and biological activity based on its molecular structure. researchgate.net For 2-butoxyethanol, these models are crucial for understanding its atmospheric fate, where its primary degradation pathway is reaction with the hydroxyl (OH) radical. conicet.gov.arcolorado.educanada.ca

Computational models predict reactivity by correlating molecular descriptors with experimental outcomes. Molecular descriptors are numerical values derived from the molecular structure that encode chemical and physical information. They can be categorized as:

Constitutional (1D, 2D): These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and topological indices. hufocw.org

Geometrical (3D): These relate to the three-dimensional structure of the molecule, including molecular surface area and volume. hufocw.org

Quantum Chemical: These are derived from quantum mechanical calculations and describe electronic properties. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's ability to donate or accept electrons, respectively, and bond dissociation energies (BDEs), which quantify the energy required to break a specific bond. ucsb.eduelectrochemsci.org

In general, a lower C-H bond dissociation energy corresponds to a higher rate of hydrogen atom abstraction by radicals like OH. nih.gov

The atmospheric reaction of 2-butoxyethanol with OH radicals proceeds via hydrogen atom abstraction from one of the five distinct carbon atoms in the molecule. The specific site of abstraction determines the subsequent reaction pathway and the resulting products. By identifying and quantifying the final products, researchers can deduce the branching ratios, which represent the percentage of the reaction that occurs at each site. This data is fundamental for building and validating detailed atmospheric chemistry mechanisms.

A key study by Tuazon et al. (1998) investigated the products of the gas-phase reaction of OH radicals with 2-butoxyethanol. acs.org The experimentally determined product yields allow for the calculation of the branching ratios for the different abstraction sites. These findings are critical for developing SRRs that can predict the reactivity of specific sites within the molecule. ucr.edupsu.edu

The table below outlines the reaction pathways corresponding to H-atom abstraction from different positions on the 2-butoxyethanol molecule and the resulting product yields as determined experimentally.

H-Atom Abstraction Site (C-H Bond)Intermediate Radical FormedMajor Subsequent Product(s)Observed Molar Yield (%)Inferred Branching Ratio (%)
CH3CH2CH2CH2O-CH(•)-CH2OHα-ethoxy radicaln-Butyl formate57 ± 5~57
CH3CH2CH2CH(•)-OCH2CH2OHδ-carbon radicalPropanal + 2-Hydroxyethyl formate21 ± 2 (Propanal), 22 ± 5 (2-Hydroxyethyl formate)~22
CH3CH2CH2CH2O-CH2-CH(•)OHβ-ethoxy radicalButoxyacetaldehydeNot quantified by Tuazon et al. (1998), but observed in other studies~11 (by difference)
CH3CH(•)CH2CH2O-CH2CH2OHβ-carbon radical3-Hydroxybutyl formate7 ± 3~7
-Various peroxy radicals + NOOrganic Nitrates10 ± 3(Represents a fraction of initial radicals)

This table is synthesized from product yield data reported by Tuazon et al. (1998) acs.org and subsequent analysis. ucr.edupsu.edu The branching ratios are inferred from the primary product yields.

This data demonstrates a clear structure-reactivity relationship: the C-H bonds on the α-ethoxy carbon (-O-C H₂-CH₂OH) are the most reactive, accounting for approximately 57% of the initial OH radical attack. acs.orgpsu.edu This is followed by the C-H bonds on the δ-carbon of the butyl group (CH₃CH₂CH₂C H₂-O-), which accounts for about 22% of the reaction. acs.orgpsu.edu Computational models use this experimental data to refine algorithms, such as those that estimate site-specific reaction rate constants based on bond energies and the electronic influence of neighboring functional groups (e.g., the ether oxygen and the hydroxyl group).

Beyond atmospheric degradation, QSAR models are also developed to predict the ecotoxicity of 2-butoxyethanol. For instance, the ASTER (Assessment Tools for the Evaluation of Risk) database utilizes QSARs to estimate toxicity to various aquatic organisms, providing a computational basis for environmental risk assessment.

Advanced Analytical Techniques for 2 Butoxyethanol Research and Reaction Monitoring

Spectroscopic Methods for Mechanistic and Structural Elucidation in 2-Butoxyethanol (B58217) Chemistry

Spectroscopic techniques are indispensable for gaining real-time insights into the chemical transformations of 2-butoxyethanol. They provide detailed information on molecular structure, functional groups, and concentration changes during a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for in-situ reaction monitoring, offering quantitative data on the concentrations of reactants, intermediates, and products over time. rptu.defu-berlin.de By fitting an NMR spectrometer with a flow cell or a specialized probe, reactions can be monitored directly inside the magnet. beilstein-journals.org

For 2-butoxyethanol chemistry, this could involve monitoring its synthesis or subsequent conversion. For instance, in the production of 2-butoxyethanol from the reaction of n-butanol with ethylene (B1197577) oxide, ¹H NMR could track the disappearance of the alcohol proton of butanol and the appearance of characteristic signals for the ether and new alcohol group in the 2-butoxyethanol product.

Stopped-flow NMR systems, which involve the rapid mixing of reagents immediately before their introduction into the NMR probe, are particularly useful for studying fast reactions. researchgate.netrsc.org This approach allows for the acquisition of spectra within seconds of reaction initiation, making it possible to observe short-lived intermediates. Benchtop NMR spectrometers are also emerging as a viable alternative to traditional high-field instruments for reaction and process monitoring due to their smaller footprint and lower operational costs. rptu.de

Table 1: Conceptual Application of In-situ NMR for Monitoring 2-Butoxyethanol Oxidation

Compound Key ¹H NMR Signal (Conceptual) Change Monitored
2-Butoxyethanol~3.5-3.7 ppm (multiplets, -O-CH₂-CH₂-OH)Decrease in signal intensity
Butoxyacetaldehyde (B1201794) (Intermediate)~9.7 ppm (singlet, -CHO)Transient appearance and disappearance
2-Butoxyacetic acid (Product)~10-12 ppm (broad singlet, -COOH)Increase in signal intensity

Mass Spectrometry (MS) is a highly sensitive technique used to identify compounds by measuring their mass-to-charge ratio (m/z). When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a cornerstone for analyzing complex reaction mixtures in 2-butoxyethanol research. publications.gc.ca

This technique has been successfully used to identify the oxidation products of 2-butoxyethanol, such as butoxyacetaldehyde (BAL) and 2-butoxyacetic acid (BAA), in aqueous systems and biological matrices. nih.gov The electron ionization (EI) mass spectrum of 2-butoxyethanol itself provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.gov The analysis typically involves derivatization of non-volatile products like BAA to increase their volatility for GC-MS analysis. cdc.gov

Table 2: Characteristic Mass Fragments of 2-Butoxyethanol (Electron Ionization)

Mass-to-Charge Ratio (m/z) Possible Fragment Ion Significance
57[C₄H₉]⁺Butyl group fragment, often a major peak
45[CH₂CH₂OH]⁺Ethylene glycol fragment
31[CH₂OH]⁺Base peak in some spectra
87[CH₂(OH)OCH₂CH₃]⁺Fragment from ether cleavage
118[C₆H₁₄O₂]⁺Molecular ion (M⁺)

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide real-time information about the chemical composition of a reaction mixture. nih.gov These non-destructive methods can be implemented in-process using fiber-optic probes, allowing for continuous monitoring without sample extraction. nih.govazooptics.com

In the context of 2-butoxyethanol chemistry, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) or Raman probes could be inserted directly into a reactor. For example, during the oxidation of 2-butoxyethanol to 2-butoxyacetic acid, one could monitor the disappearance of the broad O-H stretching band of the primary alcohol (~3350 cm⁻¹) and the appearance of the very broad O-H (~3000 cm⁻¹) and strong C=O stretching (~1710 cm⁻¹) bands characteristic of the carboxylic acid product. fu-berlin.de

Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media because the Raman signal of water is weak, causing less interference than in IR spectroscopy. mdpi.comnih.gov This makes it well-suited for studying reactions of the water-miscible 2-butoxyethanol. azooptics.com By tracking the intensity of specific Raman bands corresponding to reactants and products, a real-time concentration profile of the reaction can be generated. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for Monitoring 2-Butoxyethanol Reactions

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Alcohol (O-H)Stretching3200-3600 (Broad)IR, Raman
Alkane (C-H)Stretching2850-3000IR, Raman
Ether (C-O-C)Stretching1050-1150IR, Raman
Carbonyl (C=O) of AldehydeStretching1720-1740IR, Raman
Carbonyl (C=O) of Carboxylic AcidStretching1700-1725IR, Raman
Acid (O-H)Stretching2500-3300 (Very Broad)IR

Chromatographic Developments for Complex Reaction Mixture Analysis

Chromatography is essential for separating the individual components of a complex mixture resulting from a chemical reaction. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is used for the analysis of non-volatile or thermally sensitive compounds. In 2-butoxyethanol research, HPLC is frequently employed to analyze its non-volatile metabolite, 2-butoxyacetic acid (BAA), in biological samples. cdc.govnih.govwho.int

Since 2-butoxyethanol and its metabolites often lack a strong chromophore for standard UV detection, pre-column or post-column derivatization is a common strategy to enhance detectability. chromforum.org A highly sensitive method involves derivatizing 2-butoxyethanol with 1-anthroylnitrile to form a fluorescent ester, which can then be detected with high sensitivity using a fluorescence detector. nih.govchromforum.org This reversed-phase HPLC method can achieve detection limits in the picogram range. chromforum.org HPLC has also been applied to simultaneously analyze both free 2-butoxyacetic acid and its amino acid conjugates in urine after derivatization. cdc.gov

Table 4: Examples of HPLC Methods for 2-Butoxyethanol and Related Compounds

Analyte Method Detector Key Findings Reference
2-ButoxyethanolReversed-phase HPLC after derivatization with 1-anthroylnitrileFluorescenceHigh sensitivity, detection limits of 1-3 pg per injection nih.gov, chromforum.org
2-Butoxyacetic Acid (BAA)HPLC analysis of trimethylsilyl (B98337) derivativesUVSimultaneous determination of free BAA and its glutamine conjugate cdc.gov
BAA in UrineHPLC without derivatizationUVImproved analysis of the primary metabolite nih.gov

Gas Chromatography (GC) is the premier analytical technique for separating and quantifying volatile compounds like 2-butoxyethanol. cdc.gov It is widely used for analyzing air, water, and biological samples. nih.govwho.int Sample preparation for air analysis typically involves drawing air through a sorbent tube, such as activated charcoal, followed by solvent desorption. who.intnih.gov

A variety of detectors can be coupled with GC for the analysis of 2-butoxyethanol:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing robust and linear quantification. It is commonly used for environmental and workplace air monitoring. nih.govnih.govwho.int

Mass Spectrometer (MS): Provides definitive identification based on the mass spectrum of the compound, making it a powerful tool for confirming the presence of 2-butoxyethanol and identifying unknown byproducts in a reaction mixture. publications.gc.canih.govwho.int

Electron Capture Detector (ECD): A highly sensitive detector for electrophilic compounds, such as halogenated derivatives. It is used for analyzing 2-butoxyethanol after derivatization with an electron-capturing group. nih.govwho.int

The choice of capillary column is also critical. Polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, are often used for analyzing polar compounds like glycol ethers. chromforum.org

Table 5: Summary of Gas Chromatography (GC) Methods for 2-Butoxyethanol Analysis

Sample Matrix Preparation Method GC Column Detector Detection Limit Reference
Workplace AirAdsorption on activated carbon; desorption with CH₂Cl₂/MethanolFFAP CapillaryFID2.0 µg/ml nih.gov
AirAdsorption on charcoal; desorption with CH₂Cl₂/Methanol (5%)Not specifiedFID1 mg/m³ (for 10 L sample) nih.gov
Environmental SamplesAdsorption on charcoalNot specifiedFID or MS0.1 to 2 ppm nih.gov, who.int
Biological Samples (Blood/Urine)Extraction, derivatizationNot specifiedFID, MS, ECD16–18 ng/g (GC-MS) nih.gov, who.int
Various ProductsDilution in methanol, use of isotope-labeled internal standardNot specifiedMSNot specified publications.gc.ca

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

In the analysis of 2-butoxyethanol and its metabolites, derivatization is a crucial chemical modification technique employed to enhance the analyte's properties for better separation and detection. mdpi.com This process is particularly vital when the parent compound exhibits poor volatility for gas chromatography (GC) or lacks a suitable chromophore for ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC). cdc.govchromforum.orggcms.cz The primary goals of derivatization in this context are to increase volatility, improve thermal stability, and enhance detector response, thereby improving both the sensitivity and selectivity of the analytical method. mdpi.comgcms.cz

For gas chromatographic analysis, the hydroxyl group of 2-butoxyethanol makes it a polar compound, which can lead to poor peak shape and adsorption on the GC column. gcms.cz To overcome these issues, derivatization is employed to convert the polar -OH group into a less polar, more volatile derivative. gcms.cz A common strategy is silylation, where a silylating reagent replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often in combination with a catalyst like trimethylchlorosilane (TMCS). chromforum.orgsigmaaldrich.comresearchgate.net This reaction produces a more volatile TMS ether derivative suitable for GC analysis. chromforum.orgsigmaaldrich.com Another approach is alkylation to form esters or ethers, which also increases volatility. gcms.cz For instance, pentafluorobenzyl bromide (PFBBr) can be used to create pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD). gcms.cz

The primary metabolite of 2-butoxyethanol, 2-butoxyacetic acid (BAA), is non-volatile and requires derivatization for GC analysis. cdc.gov Esterification is the most common method, converting the carboxylic acid into a more volatile ester. cdc.gov This can be achieved using reagents like 2,2,2-trichloroethanol (B127377) in the presence of an acid catalyst. nih.gov

For HPLC analysis, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to the 2-butoxyethanol molecule, which otherwise lacks strong UV absorbance or fluorescence, thus enhancing detection sensitivity. cdc.govchromforum.org A highly sensitive method involves pre-column derivatization with 1-anthroylnitrile, which reacts with the hydroxyl group of 2-butoxyethanol to form a fluorescent anthroyl ester. chromforum.orgwho.int This allows for detection at very low levels using a fluorescence detector. chromforum.orgwho.int Other fluorescent labeling reagents, such as N-(2-Phenyl-indolyl)-acetic acid (PIAA), have also been utilized for the analysis of glycols. nih.govresearchgate.net

The selection of a derivatization reagent and method depends on the analyte, the analytical technique, and the desired outcome in terms of sensitivity and selectivity. gcms.cz Reaction conditions such as temperature, time, and the use of catalysts must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

AnalyteDerivatization ReagentDerivative FormedAnalytical TechniquePurpose of DerivatizationReferences
2-ButoxyethanolN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) etherGC-MSIncrease volatility and improve peak shape chromforum.orgsigmaaldrich.comresearchgate.net
2-ButoxyethanolPentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl etherGC-ECDIncrease volatility and enhance ECD response gcms.cz
2-Butoxyethanol1-AnthroylnitrileAnthroyl esterHPLC-FluorescenceIntroduce a fluorescent tag for sensitive detection chromforum.orgwho.int
2-Butoxyacetic acid (BAA)2,2,2-Trichloroethanol/HClTrichloroethyl esterGCIncrease volatility nih.gov
Glycols (general)Benzoyl chlorideBenzoyl esterHPLC-MSEnhance detection for mass spectrometry researchgate.net

Hyphenated Techniques for Online Monitoring and Characterization of 2-Butoxyethanol Reactions

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the online monitoring of chemical reactions. nih.govsaspublishers.com These integrated systems provide real-time data on the concentrations of reactants, intermediates, and products, offering deep insights into reaction kinetics, mechanisms, and potential impurity formation. hidenanalytical.comnih.gov For reactions involving 2-butoxyethanol, such as its synthesis from ethylene oxide and n-butanol, online monitoring is essential for process optimization and control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone hyphenated technique widely used for reaction monitoring. hidenanalytical.com By designing GC-MS instruments with rapid analysis cycles, it is possible to achieve near real-time monitoring of the reaction mixture's composition. hidenanalytical.com This provides continuous qualitative and quantitative information, which is invaluable for understanding reaction progress and identifying byproducts. hidenanalytical.com For instance, in the synthesis of 2-butoxyethanol, online GC-MS can track the consumption of n-butanol and ethylene oxide while monitoring the formation of 2-butoxyethanol and other glycol ether congeners. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another versatile technique for online reaction monitoring, particularly for less volatile compounds or when derivatization is not desirable. nih.govsaspublishers.com The high selectivity and sensitivity of LC-MS allow for the accurate quantification of various components in a complex reaction matrix. saspublishers.com Furthermore, the coupling of HPLC with other detectors like Nuclear Magnetic Resonance (NMR) spectroscopy creates a powerful platform. acs.org In such a setup, online NMR can provide structural information and act as a quantitative detector to calibrate the HPLC-UV data, enabling accurate, real-time concentration measurements without the need for individual reference standards. acs.org

In addition to chromatography-based methods, direct-inlet mass spectrometry and spectroscopic techniques are also employed for online reaction monitoring. Direct Liquid Sampling Mass Spectrometry (DLS-MS), for example, can monitor the concentration profiles of reactants and products by directly introducing a small stream of the reaction liquid into the mass spectrometer. nih.govresearchgate.net This technique has been successfully applied to monitor esterification reactions, which share similarities with the etherification process used to produce 2-butoxyethanol. nih.govresearchgate.net In-line Mid-Infrared (MIR) spectroscopy is another valuable tool that can provide real-time data on the functional groups present in the reaction mixture, allowing for the tracking of key chemical transformations. nih.govresearchgate.net

The combination of microfluidic chip reactors with mass spectrometry represents a cutting-edge approach for studying reaction mechanisms. nih.gov This setup allows for precise control over reaction conditions while enabling the real-time detection and structural characterization of transient intermediates, which are often key to understanding the reaction pathway. nih.gov

Hyphenated TechniqueApplication in Reaction MonitoringInformation ProvidedReferences
Online Gas Chromatography-Mass Spectrometry (GC-MS)Real-time monitoring of volatile reactants and products in synthesis reactions.Qualitative and quantitative concentration profiles of components over time. hidenanalytical.com
Online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Monitoring reactions in the liquid phase, suitable for less volatile compounds.Selective and sensitive quantification of reactants, products, and impurities. nih.govsaspublishers.com
Online HPLC-NMRProvides simultaneous separation and structural information for reaction components.Calibrated quantitative data from HPLC-UV, structural confirmation from NMR. acs.org
Direct Liquid Sampling Mass Spectrometry (DLS-MS)Continuous, direct analysis of the liquid reaction mixture.Concentration profiles of all components, including catalysts and impurities. nih.govresearchgate.net
In-line Mid-Infrared (MIR) SpectroscopyReal-time tracking of changes in chemical functional groups.Information on the conversion of reactants to products based on their infrared spectra. nih.gov
Microfluidic Reactor coupled with Mass SpectrometryMechanistic studies and identification of short-lived reaction intermediates.Structural identification of transient species, detailed mechanistic insights. nih.gov

Applications of 2 Butoxyethanol As a Chemical Building Block and Reagent in Advanced Syntheses

2-Butoxyethanol (B58217) in the Synthesis of Specialty Organic Chemicals and Fine Chemicals

2-Butoxyethanol is a key starting material in the production of several important specialty organic chemicals and fine chemicals. Its reactivity allows for the introduction of the butoxyethyl group into various molecular structures, thereby modifying their physical and chemical properties.

One of the primary applications of 2-butoxyethanol is in the synthesis of 2-butoxyethanol acetate (B1210297) . This ester is produced through the esterification of 2-butoxyethanol with acetic acid and is widely used as a solvent in the paint, ink, and coatings industries due to its slow evaporation rate and excellent solvency for a variety of resins. nih.gov

Furthermore, 2-butoxyethanol is employed as a reagent in the synthesis of more complex molecules with specific functionalities. For instance, it is a key component in the synthesis of 4-butoxyethoxy-N-octadecyl-1,8-naphthalimide , a fluorescent probe utilized for the determination of proteins. chemicalbook.com Additionally, it serves as a reagent in the production of certain 4-hydroxybenzaldehyde derivatives that have been investigated as tyrosinase inhibitors. chemicalbook.com

The compound also finds application in the manufacturing of plasticizers , such as phthalates and stearates, by reacting with the corresponding acid or anhydride. nih.gov These plasticizers are then incorporated into polymers to increase their flexibility and durability.

Specialty Chemical/Fine ChemicalSynthetic Role of 2-ButoxyethanolKey Application of Product
2-Butoxyethanol AcetatePrimary reactant (esterification)Solvent for paints, coatings, and inks
4-Butoxyethoxy-N-octadecyl-1,8-naphthalimideReagentFluorescent probe for protein determination
4-Hydroxybenzaldehyde DerivativesReagentTyrosinase inhibitors
Phthalate (B1215562) and Stearate (B1226849) PlasticizersReactantAdditives for polymers to increase flexibility

Development of Coordination Compounds and Supramolecular Assemblies Incorporating Butoxyethanol Ligands

The direct incorporation of 2-butoxyethanol as a ligand in the synthesis of stable coordination compounds is not extensively documented in scientific literature. The hydroxyl group of 2-butoxyethanol can potentially coordinate to metal centers, but it often acts as a weak ligand and can be easily displaced by other stronger coordinating species.

However, in the context of supramolecular chemistry , 2-butoxyethanol can play a crucial role as a solvent or a guest molecule that influences the self-assembly of larger molecular architectures. Its ability to form hydrogen bonds and its amphiphilic character can direct the non-covalent interactions between molecules, leading to the formation of organized supramolecular structures such as micelles or liquid crystals in aqueous solutions. acs.orgtaylorandfrancis.com The study of the 2-butoxyethanol-water system has been a subject of interest for understanding liquid phase relationships and micro-aggregation phenomena. acs.org

Functionalization of Surfaces and Interfaces Using 2-Butoxyethanol Derivatives in Chemical Research

The modification of surfaces and interfaces is critical for a wide range of applications, from biomedical devices to advanced materials. While direct functionalization of surfaces with 2-butoxyethanol itself is not a common practice, derivatives of 2-butoxyethanol can be designed for this purpose.

For instance, 2-butoxyethanol can be chemically modified to include a reactive group, such as a silane, thiol, or carboxylic acid, which can then be used to covalently attach the butoxyethyl moiety to a variety of substrates. Such functionalization can alter the surface properties, such as hydrophobicity, lubricity, and biocompatibility.

The surfactant-like properties of 2-butoxyethanol make it an effective agent for modifying interfacial tension. wikipedia.org This is particularly relevant in applications such as enhanced oil recovery, where it is used to reduce the interfacial tension between oil and water, and in the formulation of cleaning agents and dispersants. wikipedia.org Studies on the surface structure of aqueous 2-butoxyethanol mixtures have provided insights into the formation of monolayers at interfaces. researchgate.net

Emerging Research Frontiers and Future Perspectives for 2 Butoxyethanol Chemistry

Interdisciplinary Research Integrating Butoxymethanol Chemistry with Novel Fields

The primary interdisciplinary role for this compound is at the intersection of organic synthesis and polymer science. As a formaldehyde (B43269) equivalent, it is a crucial component in the production of butylated urea-formaldehyde (BUF) and melamine-formaldehyde (BMF) resins. These resins are integral to the coatings and materials industries, particularly for automotive and appliance finishes.

Recent research frontiers are pushing the integration of this chemistry into advanced materials. For example, the controlled reaction of this compound with various monomers allows for the creation of cross-linking agents for solution polymers. This is particularly relevant in the development of thermosetting paint vehicles and industrial coatings that require specific performance characteristics like durability and solvent resistance. The equilibrium nature of this compound in formaldehyde-in-butanol solutions is key to controlling the reaction kinetics and the final properties of the polymer network.

Challenges and Opportunities in Sustainable Synthesis of this compound

The synthesis of this compound is intrinsically linked to its precursor molecules, n-butanol and formaldehyde. The traditional synthesis relies on petrochemical feedstocks. However, a significant opportunity for sustainable production lies in the use of bio-derived alternatives.

Challenges:

Feedstock Purity: Bio-butanol, often produced via ABE (Acetone-Butanol-Ethanol) fermentation, can contain impurities that may affect the equilibrium and stability of this compound formation.

Energy Intensity: The separation and purification of bio-derived feedstocks, as well as the removal of water from the reaction equilibrium to drive hemiacetal formation, can be energy-intensive processes.

Opportunities:

Bio-based Feedstocks: The increasing availability of bio-butanol and bio-formaldehyde (derived from biomethanol) presents a direct pathway to a more sustainable, bio-based this compound.

Process Intensification: Research into reactive distillation processes, where the reaction and separation occur in a single unit, offers a pathway to reduce energy consumption and improve efficiency. This method can continuously remove water, shifting the equilibrium towards the desired hemiacetal product.

Table 1: Comparison of Synthesis Pathways for this compound Precursors

Feature Petrochemical Route Bio-based Route
n-Butanol Source Propylene (B89431) (hydroformylation) Biomass (ABE fermentation)
Formaldehyde Source Methane/Methanol (oxidation) Biomethane/Biomethanol (oxidation)
Sustainability Low High
Key Challenge Fossil fuel dependence Feedstock purity, energy of separation

Innovative Applications in Catalysis and Reaction Design Utilizing this compound

This compound's primary role in reaction design is as a stabilized, slow-releasing source of formaldehyde. Unlike aqueous formaldehyde (formalin), which is prone to polymerization and contains significant amounts of water, this compound in n-butanol solution offers a more controlled and soluble formaldehyde equivalent for organic synthesis.

Under either acidic or basic conditions, this compound can act as a formaldehyde donor. This reactivity is harnessed in the production of alcoholated urea (B33335) and melamine (B1676169) resins. The butanol component can act as a solvent for the resin and can also become incorporated into the final polymer structure, a process known as etherification or "alcoholation."

Emerging applications could explore this compound as a formylating agent in fine chemical synthesis, where the low water content and controlled release of formaldehyde could be advantageous. For instance, in Mannich-type reactions or in the synthesis of certain heterocyclic compounds, using a non-aqueous, soluble formaldehyde source like this compound could improve yields and simplify purification by avoiding the side reactions associated with formalin.

Exploration of Unprecedented Reactivity and Derivatization Pathways for this compound

As a hemiacetal, this compound possesses two key reactive sites: the hydroxyl group and the acetal (B89532) carbon. This dual reactivity opens pathways for various derivatizations.

Etherification: The hydroxyl group can be further etherified under acidic conditions with other alcohols, leading to the formation of unsymmetrical formal acetals.

Acetalization: Reaction with a second molecule of butanol (or another alcohol) under acidic catalysis will convert the hemiacetal into a more stable symmetrical (or unsymmetrical) formal acetal, releasing a molecule of water.

Condensation Reactions: Its most significant reactivity is the condensation with amine-containing compounds like urea and melamine. The this compound acts as a hydroxymethylating agent, leading to the formation of methylol derivatives that subsequently cross-link to form a thermoset resin.

Future research could focus on leveraging the butoxy group to impart specific properties. For example, using long-chain or functionalized alcohols in place of n-butanol could lead to novel hemiacetals that act as functional cross-linkers, introducing new properties into the final polymer matrix.

Table 2: Potential Derivatization Reactions of this compound

Reactant Conditions Product Type Potential Application
n-Butanol Acid Catalyst Dibutyl formal (Acetal) Solvent, Intermediate
Urea/Melamine Acid/Base Catalyst Alcoholated Amino Resins Coatings, Adhesives
Acrylamide Acid Catalyst N-(Butoxymethyl)acrylamide Cross-linking monomer for polymers
Grignard Reagents N/A Secondary Alcohols Fine chemical synthesis

Q & A

What are the standard analytical methods for detecting Butoxymethanol in biological and environmental samples?

Basic Research Question
The most reliable methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). For biological samples (e.g., blood, urine), derivatization techniques may enhance detection sensitivity due to this compound's polar nature. Environmental samples require solid-phase extraction (SPE) to isolate the compound from matrices like water or soil. Method validation should follow EPA or NIOSH protocols, including calibration with internal standards and recovery rate assessments .

How should experimental designs be structured to assess this compound’s acute and chronic toxicity?

Basic Research Question
Adopt a tiered approach:

In vitro assays (e.g., cytotoxicity in hepatic or renal cell lines) to establish baseline toxicity.

In vivo rodent models with controlled exposure durations (acute: 24–72 hours; chronic: 90+ days). Monitor biomarkers like urinary 2-butoxyacetic acid (BAA), a metabolite linked to hemolytic effects.

Dose-response analysis using OECD Test Guidelines (e.g., TG 425 for acute oral toxicity). Ensure compliance with IACUC protocols for ethical animal use .

How can researchers resolve contradictions in reported toxicity data for this compound?

Advanced Research Question
Contradictions often arise from variability in exposure routes, species-specific metabolism, or analytical sensitivity. Mitigation strategies:

  • Meta-analysis of existing studies to identify confounding variables (e.g., co-exposure to solvents).
  • Replicate experiments under standardized conditions (e.g., ISO 10993 for biocompatibility testing).
  • Cross-validate findings using orthogonal methods (e.g., comparing GC-MS with LC-MS/MS results) .

What methodologies are recommended for integrating multi-omics data in this compound toxicity studies?

Advanced Research Question
Combine transcriptomic, metabolomic, and proteomic datasets to map mechanistic pathways:

Transcriptomics : Identify dysregulated genes (e.g., CYP450 enzymes) via RNA sequencing.

Metabolomics : Quantify BAA and oxidative stress markers (e.g., glutathione depletion) using NMR or HRMS.

Network pharmacology : Use tools like STRING or KEGG to visualize interactions between this compound and cellular targets .

What are best practices for monitoring workplace exposure to this compound?

Basic Research Question
Implement biological monitoring (BMG) paired with ambient air sampling:

  • Urinary BAA : Collect post-shift samples (8-hour TWA) and compare against BMG values (e.g., ACGIH’s BEI of 200 mg/g creatinine).
  • Air sampling : Use NIOSH Method 1403 with activated charcoal tubes. Analyze via GC-FID to quantify airborne concentrations .

How can researchers validate new analytical methods for this compound quantification?

Advanced Research Question
Follow the ICH Q2(R1) guidelines:

  • Linearity : Test over 5 concentrations (e.g., 0.1–50 µg/mL).
  • Precision : Calculate intra- and inter-day CV% (<15% acceptable).
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).
  • Matrix effects : Spike recovery tests in biological/environmental samples .

What systematic approaches are used to review existing toxicity data for this compound?

Basic Research Question
Adopt the High Production Volume (HPV) Chemical Challenge framework:

Literature curation : Prioritize peer-reviewed studies and regulatory reports (e.g., EPA IRIS).

Data gap analysis : Identify missing endpoints (e.g., endocrine disruption potential).

Weight-of-evidence : Classify data quality using Klimisch scores (1 = reliable; 4 = invalid) .

How can mass spectrometry artifacts in this compound analysis be corrected?

Advanced Research Question
Address ionization suppression/enhancement and matrix interference:

  • Isotope dilution : Use deuterated internal standards (e.g., D4-2-butoxyethanol).
  • Post-column infusion : Identify matrix effects by spiking samples during LC-MS runs.
  • Data normalization : Apply algorithms like total ion count (TIC) adjustment or batch correction .

What sample preparation techniques optimize this compound recovery from complex matrices?

Basic Research Question
For biological fluids:

  • Protein precipitation : Use acetonitrile (1:3 ratio) to remove interferents.
  • Liquid-liquid extraction (LLE) : Ethyl acetate/hexane mixtures improve partitioning.
    For environmental samples:
  • SPE cartridges : C18 or HLB phases for aqueous matrices; validate with surrogate standards (e.g., 2-ethoxyethanol) .

How should statistical models be applied to interpret contradictory exposure-response data?

Advanced Research Question
Employ Bayesian hierarchical models to account for variability:

Prior distributions : Incorporate historical data on solvent toxicity.

Posterior analysis : Estimate uncertainty intervals for NOAEL/LOAEL values.

Sensitivity testing : Evaluate model robustness to outliers or skewed datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.